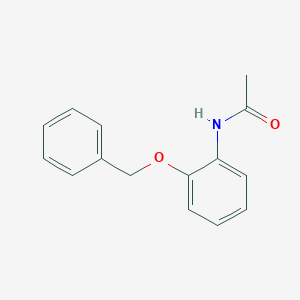

![molecular formula C17H22N2O4 B355034 5-Oxo-5-[3-(1-piperidinylcarbonyl)anilino]-pentanoic acid CAS No. 1030497-05-2](/img/structure/B355034.png)

5-Oxo-5-[3-(1-piperidinylcarbonyl)anilino]-pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Oxo-5-[3-(1-piperidinylcarbonyl)anilino]-pentanoic acid is a chemical compound with the CAS Number: 1030497-05-2 . It has a molecular weight of 318.37 and a molecular formula of C17H22N2O4 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N2O4/c20-15(8-5-9-16(21)22)18-14-7-4-6-13(12-14)17(23)19-10-2-1-3-11-19/h4,6-7,12H,1-3,5,8-11H2,(H,18,20)(H,21,22) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical state of this compound is solid . It should be stored at room temperature .Scientific Research Applications

Pharmacological Properties and Applications

Derivatives of 5-oxo-pentanoic acid, such as lorglumide, represent a new class of non-peptide cholecystokinin (CCK) antagonists, showing great affinity for pancreatic CCK receptors. This compound has been identified as a competitive, specific, and potent CCK antagonist affecting smooth muscles of the gall bladder and ileum, as well as CCK-induced amylase secretion of isolated pancreatic acini. The pharmacological significance of lorglumide extends to its potential diagnostic or therapeutic application in conditions where CCK involvement is suspected, due to its relatively low toxicity and effectiveness after oral administration (Makovec et al., 1987).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of W(CO)5 complexes of 5-oxo-pentanoic acid derivatives have provided insights into developing new IR-detectable metal–carbonyl tracers for the amino function. These complexes exhibit thermal stability and sharp, intense absorption bands, making them potential candidates for labeling amino acids and studying biochemical reactions via spectroelectrochemistry (Kowalski et al., 2009).

Biochemical Applications

In the context of biochemical research, the eosinophil chemoattractant 5-oxo-ETE, a metabolite related to the 5-oxo-pentanoic acid structure, has been identified as a potent mediator in allergic diseases such as asthma and allergic rhinitis. The detailed study of its receptor, OXE, presents a promising avenue for therapeutic intervention in eosinophilic diseases, highlighting the importance of understanding the biochemical pathways and mechanisms of action of related compounds (Powell & Rokach, 2014; Powell & Rokach, 2005).

Safety and Hazards

properties

IUPAC Name |

5-oxo-5-[3-(piperidine-1-carbonyl)anilino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c20-15(8-5-9-16(21)22)18-14-7-4-6-13(12-14)17(23)19-10-2-1-3-11-19/h4,6-7,12H,1-3,5,8-11H2,(H,18,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPGHBRXQABXEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)

![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)

![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)

![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)

![2-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B355020.png)

![2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B355021.png)

![4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid](/img/structure/B355023.png)

![3-{[(4-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B355029.png)

![1-[(5-Methyl-2-furyl)methyl]piperidine-4-carboxamide](/img/structure/B355047.png)

![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B355155.png)

![N-cyclohexyl-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B355168.png)

![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B355175.png)

![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B355224.png)